2-[2-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide
Description
2-[2-(Hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide is a substituted phenoxy acetamide derivative characterized by a hydroxymethyl (-CH2OH) group at the 2-position of the phenoxy ring and a 4-methylphenyl (p-tolyl) group attached to the acetamide nitrogen. Its molecular formula is C17H17NO3, with a molecular weight of 291.33 g/mol.
Properties
IUPAC Name |
2-[2-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-12-6-8-14(9-7-12)17-16(19)11-20-15-5-3-2-4-13(15)10-18/h2-9,18H,10-11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXARIMEPYJWPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide typically involves the reaction of 2-(hydroxymethyl)phenol with 4-methylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the process. Additionally, solvent recovery systems can be employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[2-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium, often under reflux conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst at room temperature or slightly elevated temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide, typically in an organic solvent like ethanol.
Major Products Formed
Oxidation: Formation of 2-[2-(carboxymethyl)phenoxy]-N-(4-methylphenyl)acetamide.
Reduction: Formation of 2-[2-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)ethanamine.
Substitution: Formation of various substituted phenoxyacetamides depending on the nucleophile used.
Scientific Research Applications
2-[2-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[2-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, thereby inhibiting their activity. The acetamide group can also participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
- Hydroxymethyl vs.
- Bromo/Ethoxy Substitution : The bromo-ethoxy analog () demonstrates how bulky substituents can alter lipophilicity and steric hindrance, possibly affecting membrane permeability or target binding .
- Heterocyclic Derivatives : Thiadiazole () and indole-triazole () analogs highlight the role of aromatic and heterocyclic moieties in enhancing pharmacological activity, such as anticancer or enzyme inhibition .
Physicochemical Properties
- Solubility: The hydroxymethyl group in the target compound likely enhances water solubility compared to non-polar analogs like 2-(4-methylphenoxy)-N-(4-methylphenyl)acetamide (). This is critical for drug absorption and distribution .
Pharmacological Activities
While direct data for the target compound are unavailable, inferences can be drawn from structural analogs:
- Anticancer Potential: Thiadiazole-containing phenoxy acetamides () exhibit cytotoxicity, with compound 7d showing IC50 = 1.8 µM against Caco-2 cells. The hydroxymethyl group in the target compound may modulate similar activity .
- Enzyme Inhibition : Indole-carbohydrazide derivatives () inhibit α-glucosidase, suggesting that the acetamide backbone is compatible with enzyme-targeted designs .
- Anti-inflammatory/Analgesic Effects: Substituted phenoxy acetamides with camphor or cyclohexane moieties () demonstrated anti-inflammatory activity, implying that the target compound’s hydroxymethyl group could enhance binding to inflammatory targets like COX enzymes .
Biological Activity
2-[2-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and pharmacology. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C16H19NO3
- Molecular Weight : 273.33 g/mol
The structure consists of a hydroxymethyl group, a phenoxy moiety, and an acetamide functional group, which are believed to contribute to its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these pathogens are summarized in Table 1.
| Pathogen | MIC (μg/mL) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 10 |
| Pseudomonas aeruginosa | 20 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The mechanism appears to involve the modulation of nuclear factor kappa B (NF-κB) signaling pathways.
The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes.
- Receptor Binding : It can bind to receptors that modulate immune responses, potentially leading to reduced inflammation.
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of the compound against clinical isolates of Staphylococcus aureus. The study revealed that the compound not only inhibited bacterial growth but also reduced biofilm formation, which is crucial for the treatment of chronic infections.
Case Study 2: Anti-inflammatory Effects
A separate investigation focused on the anti-inflammatory effects of the compound in a murine model of acute inflammation. The results indicated that treatment with this compound significantly decreased paw swelling and inflammatory markers compared to control groups.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. Table 2 highlights key differences in biological activity among related compounds.
| Compound | Antimicrobial Activity (MIC) | Anti-inflammatory Activity |
|---|---|---|
| This compound | 10-20 μg/mL | Moderate |
| 2-[4-hydroxymethyl-phenoxy]-N-(3-methoxyphenyl)acetamide | 25 μg/mL | Low |
| 2-[3-hydroxyphenoxy]-N-(4-chlorophenyl)acetamide | 15 μg/mL | High |
This comparison illustrates the superior antimicrobial efficacy and moderate anti-inflammatory properties of the target compound relative to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
